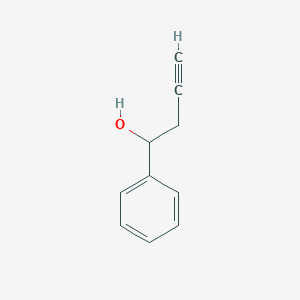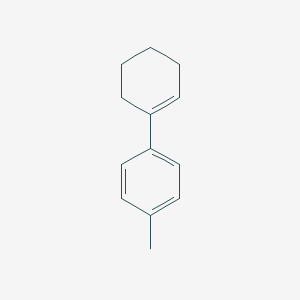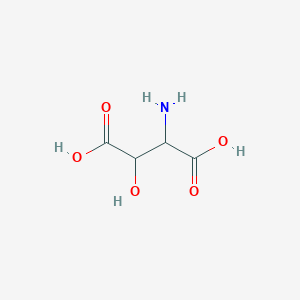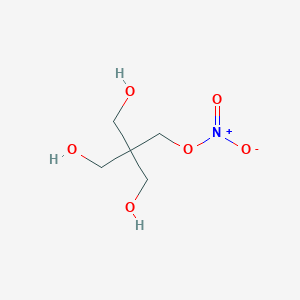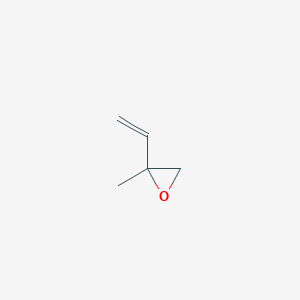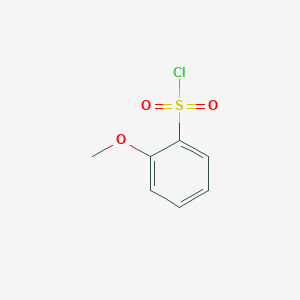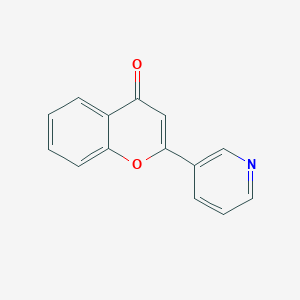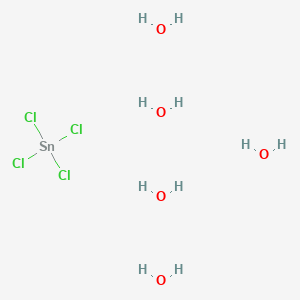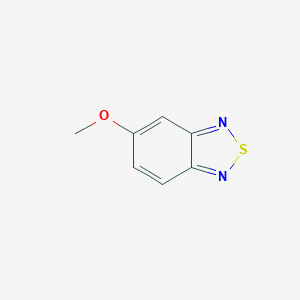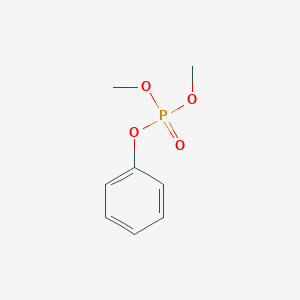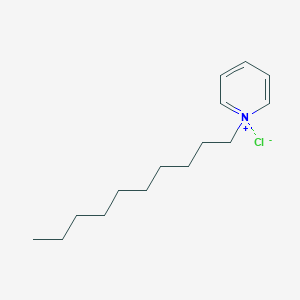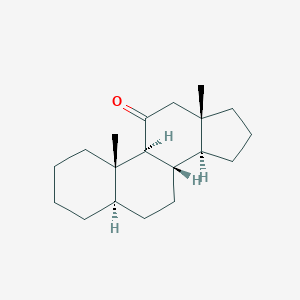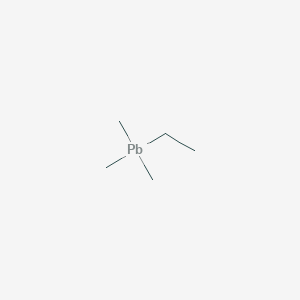
Ethyltrimethyllead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyltrimethyllead, also known as TEL, is an organometallic compound that was commonly used as an antiknock agent in gasoline. However, due to its toxic nature, it has been banned from use in most countries. Despite its toxicity, TEL has been extensively studied for its potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of Ethyltrimethyllead is not fully understood. However, it is known that Ethyltrimethyllead can easily cross the blood-brain barrier and accumulate in the brain and nervous system. Once in the brain, Ethyltrimethyllead can disrupt the normal functioning of neurons and cause oxidative stress, which can lead to cell death. Ethyltrimethyllead can also interfere with the production of neurotransmitters, which can lead to cognitive and behavioral changes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Ethyltrimethyllead are numerous and varied. Ethyltrimethyllead can cause damage to the liver, kidneys, and other organs. It can also cause anemia, hypertension, and other cardiovascular problems. Ethyltrimethyllead can also affect the immune system, causing immunosuppression and increased susceptibility to infections. In addition, Ethyltrimethyllead can affect the reproductive system, causing infertility and other reproductive problems.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Ethyltrimethyllead in lab experiments has both advantages and limitations. One advantage is that Ethyltrimethyllead is highly reactive and can easily penetrate cells and tissues, making it an effective tool for studying the effects of lead exposure. However, Ethyltrimethyllead is also highly toxic and can pose a significant risk to researchers and lab animals. Additionally, Ethyltrimethyllead is a volatile compound that can easily decompose, making it difficult to control the dose and exposure time.
Zukünftige Richtungen
There are many future directions for research on Ethyltrimethyllead. One area of interest is the development of new methods for synthesizing Ethyltrimethyllead that are safer and more efficient. Another area of interest is the development of new tools and techniques for studying the effects of lead exposure on the brain and nervous system. Additionally, there is a need for more research on the long-term effects of lead exposure, particularly in vulnerable populations such as children and pregnant women.
Conclusion:
In conclusion, Ethyltrimethyllead is a highly toxic compound that has been extensively studied for its potential applications in scientific research. Despite its toxicity, Ethyltrimethyllead has been used as a tool to study the effects of lead exposure on the brain, nervous system, immune system, and reproductive system. While the use of Ethyltrimethyllead in lab experiments has both advantages and limitations, there are many future directions for research on this compound. By continuing to study Ethyltrimethyllead, we can gain a better understanding of the effects of lead exposure and develop new methods for preventing and treating lead toxicity.
Synthesemethoden
The synthesis of Ethyltrimethyllead involves the reaction of trimethyllead chloride with ethylmagnesium bromide. The resulting compound is a clear, colorless liquid that has a sweet odor. Ethyltrimethyllead is highly reactive and can easily decompose in the presence of air, water, or acids.
Wissenschaftliche Forschungsanwendungen
Ethyltrimethyllead has been used in scientific research for a variety of purposes. It has been used as a tool to study the effects of lead exposure on the brain and nervous system. Ethyltrimethyllead has also been used to investigate the role of lead in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, Ethyltrimethyllead has been used to study the effects of lead exposure on the immune system and reproductive system.
Eigenschaften
CAS-Nummer |
1762-26-1 |
|---|---|
Produktname |
Ethyltrimethyllead |
Molekularformel |
C5H14Pb |
Molekulargewicht |
281 g/mol |
IUPAC-Name |
ethyl(trimethyl)plumbane |
InChI |
InChI=1S/C2H5.3CH3.Pb/c1-2;;;;/h1H2,2H3;3*1H3; |
InChI-Schlüssel |
KHQJREYATBQBHY-UHFFFAOYSA-N |
SMILES |
CC[Pb](C)(C)C |
Kanonische SMILES |
CC[Pb](C)(C)C |
Siedepunkt |
27 °C at 10.5 mm Hg |
Color/Form |
Colorless liquid |
Dichte |
1.88 g/cu cm at 20 °C |
Andere CAS-Nummern |
1762-26-1 |
Piktogramme |
Acute Toxic; Health Hazard |
Löslichkeit |
In water, 7.65 mg/L at 25 °C (est) |
Synonyme |
Me3EtPb trimethylethyllead |
Dampfdruck |
7.30 mm Hg at 25 °C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



